An In-depth Technical Guide to the Chemical Properties of Formic Acid-d2
An In-depth Technical Guide to the Chemical Properties of Formic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formic acid-d2 (DCOOD), the deuterated isotopologue of formic acid, is a vital tool in a myriad of scientific disciplines, including nuclear magnetic resonance (NMR) spectroscopy, mechanistic studies, and notably, in the burgeoning field of deuterated drugs.[1][2] Its unique properties, stemming from the replacement of protium (B1232500) with deuterium (B1214612), offer distinct advantages in experimental design and interpretation. This technical guide provides a comprehensive overview of the chemical and physical properties of Formic acid-d2, detailed experimental protocols, and its applications, with a particular focus on its relevance to drug development.
Chemical and Physical Properties
The substitution of hydrogen with deuterium in formic acid results in measurable differences in its physical and chemical properties. These are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Chemical Formula | CD₂O₂ | [3] |
| Molecular Weight | 48.04 g/mol | [3] |
| Appearance | Clear, colorless liquid | [4] |
| Density | 1.273 g/mL at 25 °C | [5] |
| Boiling Point | 100.8 °C | [5] |
| Melting Point | 8.2-8.4 °C | [5] |
| Refractive Index (n20/D) | 1.369 | [5] |
| Isotopic Purity | Typically ≥98 atom % D | [5] |
Acidity
While a specific experimentally determined pKa value for Formic acid-d2 was not found in the surveyed literature, it is expected to be slightly higher than that of non-deuterated formic acid (pKa ≈ 3.75) due to the deuterium isotope effect.[1][6] This is a general phenomenon observed for deuterated carboxylic acids.
Spectroscopic Properties
Spectroscopic analysis is fundamental to the characterization of Formic acid-d2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for confirming the identity and isotopic purity of Formic acid-d2.
| Nucleus | Chemical Shift (δ) ppm | Coupling Constants (J) Hz | Reference |
| ¹H NMR (in D₂O) | ~8.3 | - | [7] |
| ¹³C NMR | ~166.2 | ¹J(C,D) ≈ 33.9 | [7] |
Note: The ¹H NMR spectrum of Formic acid-d2 will show a residual signal from any remaining protium. A dedicated ²H NMR spectrum would show a signal corresponding to the deuterium nuclei, but specific data was not available in the search results.
Infrared (IR) Spectroscopy
The IR spectrum of Formic acid-d2 exhibits characteristic shifts in vibrational frequencies compared to its non-deuterated counterpart, particularly for bonds involving deuterium. The IR spectra of liquid and solid formic acid have been studied, providing a basis for understanding the vibrational modes of the deuterated species.[8]
Chemical Reactivity and Kinetic Isotope Effect
The most significant chemical property of Formic acid-d2 in many applications is the kinetic isotope effect (KIE). The C-D and O-D bonds are stronger than the corresponding C-H and O-H bonds, leading to a higher activation energy for reactions involving the cleavage of these bonds. This results in a slower reaction rate for the deuterated compound.[9]
The KIE is a powerful tool for elucidating reaction mechanisms. For instance, in the decomposition of formic acid, the magnitude of the KIE can help distinguish between different proposed mechanisms.[9][10]
Application of the Kinetic Isotope Effect in Drug Development
In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes, involve the cleavage of a C-H bond as the rate-determining step.[11] By replacing a metabolically labile C-H bond in a drug molecule with a C-D bond, the rate of metabolism at that position can be significantly reduced.[12][13] This "deuterium-switching" strategy can lead to:
-
Improved Pharmacokinetic Profiles: Slower metabolism can result in a longer drug half-life, reduced dosing frequency, and more consistent drug exposure.[12]
-
Enhanced Safety: By blocking the formation of potentially toxic metabolites, deuteration can improve the safety profile of a drug.[12]
-
Increased Efficacy: Higher and more sustained plasma concentrations of the parent drug may lead to improved therapeutic outcomes.
The decision to deuterate a drug candidate is a strategic one, based on a thorough understanding of its metabolic pathways.
Experimental Protocols
Synthesis of Formic Acid-d2
A common laboratory-scale synthesis of Formic acid-d2 involves the pyrolysis of deuterated oxalic acid.
Methodology:
-
Preparation of Oxalic Acid-d2: Anhydrous oxalic acid is recrystallized multiple times from deuterium oxide (D₂O). The resulting oxalic acid-d2 crystals are purified by sublimation.
-
Pyrolysis: The purified oxalic acid-d2 is then pyrolyzed by sublimation through a heated column packed with glass pieces at approximately 220 °C.
-
Collection: The Formic acid-d2 product is collected in a cooled receiver.
Purification
Formic acid-d2 can be purified by fractional distillation to remove any impurities.
Analysis of Purity
The chemical and isotopic purity of Formic acid-d2 is critical for its applications.
1. Titration for Chemical Purity:
The total acidity, and thus the chemical purity, can be determined by titration with a standardized solution of sodium hydroxide (B78521).
Methodology:
-
A precisely weighed sample of Formic acid-d2 is dissolved in deionized water.
-
The solution is titrated with a standard solution of sodium hydroxide (e.g., 1 N) to a phenolphthalein (B1677637) endpoint.
-
The purity is calculated based on the volume of titrant used and the molecular weight of Formic acid-d2.[14]
2. NMR Spectroscopy for Isotopic Purity:
¹H NMR spectroscopy is used to determine the isotopic purity by comparing the integral of the residual protio-formic acid signal to that of a known internal standard.
Applications
Beyond its use in fundamental mechanistic studies, Formic acid-d2 has several key applications:
-
NMR Spectroscopy: It is used as a deuterated solvent and reagent in NMR studies, providing a medium with minimal interfering signals.[15]
-
Metabolic Studies: Labeled Formic acid-d2 is employed to trace metabolic pathways of one-carbon units in biological systems.[16]
-
Drug Development: As discussed, it is a crucial reagent for the synthesis of deuterated drug candidates to leverage the kinetic isotope effect for improved pharmacokinetic and safety profiles.[15]
Conclusion
Formic acid-d2 is a versatile and valuable isotopically labeled compound. Its distinct chemical and physical properties, particularly the kinetic isotope effect, make it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its characteristics and the appropriate experimental protocols for its synthesis and analysis are essential for its effective application in advancing scientific knowledge and developing improved therapeutics.
References
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- 5. 甲酸-d2 95 wt. % in D2O, 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 6. proprep.com [proprep.com]
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- 8. 48. The infrared spectra of liquid and solid formic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Isotope effect in catalytic formic-acid dehydrogenation - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. digital.library.unt.edu [digital.library.unt.edu]
- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formic Acid Assay Percentage by Titration | Uses of Formic Acid [chemicalslearning.com]
- 15. Formic acid-dâ (D, 98%) <5% DâO - Cambridge Isotope Laboratories, DLM-286-5 [isotope.com]
- 16. clearsynth.com [clearsynth.com]
